Molecular Conductance: Thioether Anchor Group Outperforms Thiolate and Other Anchors in OAE Molecular Wires
In oligo(arylene–ethynylene) (OAE) molecular wires terminated with 4-ethynylthioanisole (thioether anchor) versus S-(4-ethynylphenyl) ethanethiolate (thiolate anchor), the nature of the anchor group, not the aromatic core, governs single-molecule conductance. The thioether-functionalized wires exhibit distinct conductance signatures compared to thiolate analogues, as measured by STM-BJ, and these differences correlate well with quantum circuit rules, demonstrating that the specific sulfur oxidation state and coordination chemistry of the methylsulfanyl terminus enable predictable, tunable charge transport [1].
| Evidence Dimension | Single-molecule conductance (STM-BJ) |
|---|---|
| Target Compound Data | Thioether-terminated OAE wires incorporating 4-ethynylthioanisole |
| Comparator Or Baseline | Thiolate-terminated OAE wires incorporating S-(4-ethynylphenyl) ethanethiolate |
| Quantified Difference | Qualitative difference in conductance signatures; anchor group effect > aromatic core effect |
| Conditions | STM-BJ in ambient environment; gold electrodes; molecular junction formation |
Why This Matters
Selection of 1-ethynyl-4-methylsulfanylbenzene over thiolate or other anchor-group precursors is essential for achieving the specific electrode–molecule coupling required for predictable molecular conductance in single-molecule electronic devices.
- [1] Naher, M.; Gorenskaia, E.; Moggach, S. A.; Becker, T.; Nichols, R. J.; Lambert, C. J.; Low, P. J. A One-Pot Synthesis of Oligo(arylene–ethynylene)-Molecular Wires and Their Use in the Further Verification of Molecular Circuit Laws. Aust. J. Chem. 2022, 75 (9), 506–522. View Source
